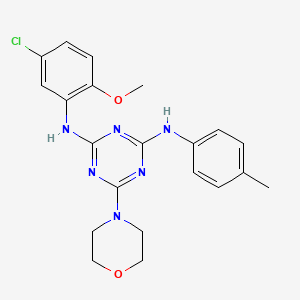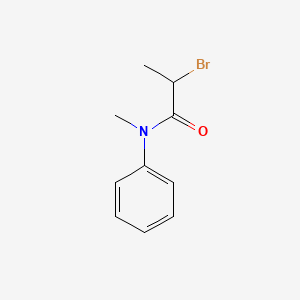
2-Bromo-n-methyl-n-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-n-methyl-n-phenylpropanamide is an organic compound with the molecular weight of 242.12 . It is also known as Br-MPA.
Synthesis Analysis
2-Bromo-N-phenyl-propanamide is an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl . Fentanyl is an opioid analgesic with potency similar to morphine .Molecular Structure Analysis
The molecular formula of 2-Bromo-n-methyl-n-phenylpropanamide is C10H12BrNO . The InChI code is1S/C10H12BrNO/c1-12-10 (13)9 (11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3, (H,12,13) . Physical And Chemical Properties Analysis
2-Bromo-n-methyl-n-phenylpropanamide is a powder . It has a molecular weight of 242.12 .Wissenschaftliche Forschungsanwendungen
Rotational Isomers in Organic Synthesis
- Application : Study of rotational preferences in N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in asymmetric Hartwig oxindole cyclizations. The research focuses on understanding the stability of atropisomers and enantiomers under thermal and basic conditions, crucial for cyclization reactions (Mandel et al., 2013).
Chemoselective Synthesis
- Application : Exploration of the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles to chemoselectively produce hexahydro-4-pyrimidinones or oxazolidines. This study is significant for understanding the nucleophilic behavior and potential synthetic applications of similar compounds (Hajji et al., 2002).
Conformational Analysis and Spectroscopy
- Application : Experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, an analogue of paracetamol. This research contributes to the understanding of the molecular structure and behavior of similar compounds (Viana et al., 2017).
Photochemical Applications
- Application : Analysis of photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This study offers insights into the behavior of these compounds under irradiation, leading to various products and indicating potential applications in photochemistry (Nishio et al., 2005).
Antimicrobial Activity
- Application : Investigation of the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides. Although this study found low activity, it contributes to the broader research on the antimicrobial potential of similar compounds (Grishchuk et al., 2013).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system .
Mode of Action
Based on its role as an intermediate in the synthesis of opioid analgesics , it can be inferred that it may interact with opioid receptors, leading to changes in pain perception.
Biochemical Pathways
As an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioidergic pathways, which modulate pain signals in the nervous system.
Result of Action
As an intermediate in the synthesis of opioid analgesics , it may contribute to the overall analgesic effect of these drugs, which typically involves the reduction of pain signals in the nervous system.
Eigenschaften
IUPAC Name |
2-bromo-N-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZCCVBDAOBVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-methyl-n-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

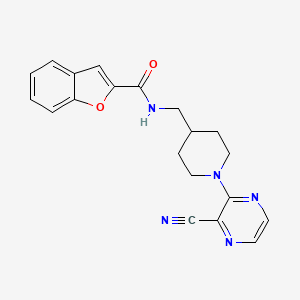
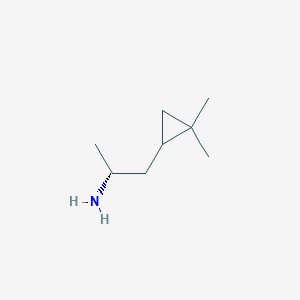
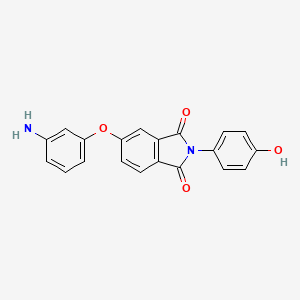
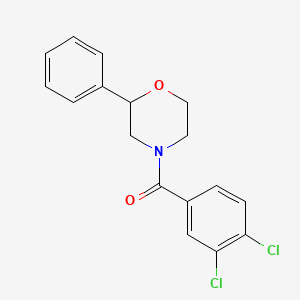

![3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2393335.png)
![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)

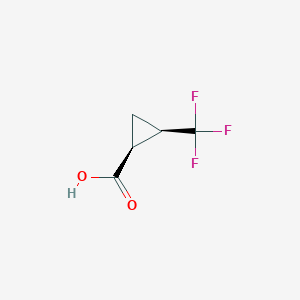
![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
